2-(1-Amino-2-hydroxypropyl)-4-chlorophenol
Description
2-(1-Amino-2-hydroxypropyl)-4-chlorophenol is a chlorinated phenolic compound featuring an amino-hydroxypropyl substituent on the aromatic ring. The compound’s stereochemistry (R,R configuration at chiral centers) and intramolecular hydrogen bonding (O–H⋯N, N–H⋯Cl) are critical to its stability and interactions in catalytic or biological systems . Its synthesis typically involves condensation reactions followed by borohydride reduction, as seen in analogous aminophenol derivatives .
Properties
Molecular Formula |
C9H12ClNO2 |
|---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
2-(1-amino-2-hydroxypropyl)-4-chlorophenol |
InChI |
InChI=1S/C9H12ClNO2/c1-5(12)9(11)7-4-6(10)2-3-8(7)13/h2-5,9,12-13H,11H2,1H3 |
InChI Key |
KCZAICOPPILPEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)Cl)O)N)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(1-Amino-2-hydroxypropyl)-4-chlorophenol typically involves the reaction of 4-chlorophenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to introduce the amino group. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to meet the required standards.
Chemical Reactions Analysis
2-(1-Amino-2-hydroxypropyl)-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
-
Antioxidant and Anti-inflammatory Properties :
- Research indicates that 2-(1-Amino-2-hydroxypropyl)-4-chlorophenol exhibits significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. Its anti-inflammatory properties are being explored for potential use in treating conditions such as arthritis and cardiovascular diseases .
- Antimicrobial Activity :
- Drug Formulation :
Biochemical Applications
- Enzyme Inhibition :
- Bioconjugation :
Case Studies
Mechanism of Action
The mechanism of action of 2-(1-Amino-2-hydroxypropyl)-4-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with target molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Research Findings
- Synthetic Challenges: The amino-hydroxypropyl group complicates purification, as seen in triazine scaffold reactions where substituent position (e.g., 2- vs. 4-chlorophenol) drastically affects product distribution .
- Environmental Persistence: While conventional treatments fail to degrade 2-(1-Amino-2-hydroxypropyl)-4-chlorophenol efficiently, AOPs like photo-Fenton show promise, albeit with lower efficiency than for 4-CP .
Biological Activity
2-(1-Amino-2-hydroxypropyl)-4-chlorophenol, also referred to as 2-amino-4-chlorophenol, is a compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by research findings and case studies.
Chemical Structure and Properties
The compound has a molecular formula of C9H12ClN2O2 and a molecular weight of approximately 201.65 g/mol. It features a chlorinated phenolic structure and an amino alcohol functionality, which contribute to its diverse chemical properties and biological activities. The presence of both hydroxyl (-OH) and amino (-NH2) groups enhances its reactivity and interaction with biological systems .
Mechanisms of Biological Activity
Research indicates that 2-(1-Amino-2-hydroxypropyl)-4-chlorophenol exhibits significant biological activity through various mechanisms:
- Enzyme Modulation : The compound has been shown to modulate the activity of specific enzymes, influencing biochemical pathways crucial for cellular functions .
- Nephrotoxicity : In vivo studies have reported nephrotoxic effects, including renal function impairment and proximal tubular damage. Chronic exposure has been linked to alterations in erythrocyte counts and hemoglobin levels, indicating potential toxicity to blood cells .
- Cytotoxicity : The compound has demonstrated cytotoxic effects in various cell lines, with studies revealing selective cytotoxicity against cancer cell lines such as A375 (human melanoma) and K562 (human erythroleukemic) .
Nephrotoxicity Assessment
A study comparing the nephrotoxic potential of various chlorinated anilines, including 2-(1-Amino-2-hydroxypropyl)-4-chlorophenol, utilized isolated renal cortical cells from male Fischer 344 rats. The findings indicated that the compound induced significant cytotoxicity at concentrations of 0.5 mM and 1.0 mM, with lactate dehydrogenase (LDH) release serving as a measure of cytotoxicity. The order of nephrotoxic potential was established as follows: 4-amino-2,6-dichlorophenol > 4-amino-2-chlorophenol > 4-aminophenol .
Cancer Risk Evaluation
Long-term bioassays conducted on mice revealed that dietary exposure to 2-amino-4-chlorophenol resulted in significant increases in the incidence of squamous cell carcinoma of the forestomach. In male rats, similar exposure led to increased rates of transitional cell carcinoma of the urinary bladder . These findings underscore the compound's potential carcinogenic effects and necessitate further investigation into its safety profile.
Summary of Biological Activities
The following table summarizes key biological activities associated with 2-(1-Amino-2-hydroxypropyl)-4-chlorophenol:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
